molecular formula C6H4BrN3 B1272155 3-Bromoimidazo[1,2-a]pyrazine CAS No. 57948-41-1

3-Bromoimidazo[1,2-a]pyrazine

Cat. No. B1272155
Key on ui cas rn: 57948-41-1
M. Wt: 198.02 g/mol
InChI Key: OZNGJOXLTIENCF-UHFFFAOYSA-N
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Patent
US08513248B2

Procedure details

3-Bromoimidazo[1,2-a]pyrazine (1.66 g, 7.13 mmol, Intermediate 2), sodium carbonate (3.78 g, 35.6 mmol) and phenylboronic acid (1.043 g, 8.55 mmol) were dissolved in 1,2-dimethoxyethane (DME) (40 ml) and water (20 ml). Bis(triphenylphosphine)palladium (II) chloride (0.250 g, 0.356 mmol) was added and the biphasic solution heated at 80° C. for 16 h. The aqueous phase was extracted with ethyl acetate (3×100 ml) and the combined extracts washed with saturated sodium bicarbonate solution (100 ml), water (100 ml), brine (100 ml) and dried by passing through a hydromatrix cartridge (Varian). The filtrate was concentrated in vacuo to afford a crude oil (2.44 g). The crude product was purified by flash chromatography (Biotage SP4, 40+M, eluting with a 0-100% gradient of ethylacetate in hexane)—(the product elutes in 100% ethyl acetate), to afford 3-phenylimidazo[1,2-a]pyrazine (1.22 g, 6.25 mmol, 88% yield).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
1.043 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Bis(triphenylphosphine)palladium (II) chloride
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[CH:10][C:5]2=[N:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[C:17]1([C:2]2[N:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:5]3=[N:4][CH:3]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2
Name
Quantity
3.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.043 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Bis(triphenylphosphine)palladium (II) chloride
Quantity
0.25 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
the combined extracts washed with saturated sodium bicarbonate solution (100 ml), water (100 ml), brine (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude oil (2.44 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Biotage SP4, 40+M
WASH
Type
WASH
Details
eluting with a 0-100% gradient of ethylacetate in hexane)—(the product

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.25 mmol
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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